Hexanitrosobenzene

描述

Contextualization within Polynitroso and C-Nitroso Compound Chemistry

The study of hexanitrosobenzene is firmly rooted in the broader field of C-nitroso compound chemistry, which began in 1874. These compounds, characterized by a carbon-nitroso (C-NO) bond, have a rich and varied chemistry. Aromatic C-nitroso compounds (Ar–N═O) are particularly notable for their ability to form dimers, a reversible process that has been a subject of extensive study. acs.orgnih.gov The dimerization of these compounds is a distinctive feature, with the monomeric forms often exhibiting vibrant blue or green colors, while the dimeric forms are typically colorless or pale yellow. mdpi.com

Within this class, polynitroso compounds, which contain multiple nitroso groups, represent a specialized area of research. nih.govrsc.org this compound is the most highly substituted member of the aromatic polynitroso compounds. Its structure and properties serve as a critical reference point for understanding the effects of multiple nitroso groups on an aromatic system. The presence of six nitroso groups is expected to significantly influence the electronic structure and reactivity of the benzene (B151609) ring. Research on simpler dinitroso and polynitroso compounds has shown a tendency for polymerization through the formation of –N₂O₂– linkages, a behavior that is dependent on the electronic, geometric, and steric factors of the parent molecule. nih.gov

Isomeric Considerations and Structural Diversity within Highly Substituted Benzene Derivatives

The concept of isomerism is fundamental to understanding the chemistry of substituted benzene derivatives. algoreducation.com For a monosubstituted benzene, there are three potential positions for a second substituent: ortho, meta, and para. libretexts.orgmsu.edu As the number of substituents increases, the number of possible isomers grows significantly. Hexasubstituted benzenes, where all six hydrogen atoms of the benzene ring are replaced, represent a class of molecules with immense potential for structural diversity. nih.govresearchgate.net The synthesis of specific isomers of highly substituted benzenes can be challenging due to the difficulty in controlling the regioselectivity of sequential substitution reactions. nih.gov

In the case of this compound, while the substitution pattern on the benzene ring is fixed, the orientation of the six nitroso groups relative to the plane of the ring introduces conformational possibilities. The stable conformation of the related compound, hexanitrobenzene (B172732) (C₆N₆O₁₂), features nitro groups rotated out of the plane of the benzene ring in a propeller-like fashion. wikipedia.org A similar non-planar arrangement of the nitroso groups in this compound is expected. Furthermore, theoretical studies using density functional theory (DFT) have been employed to investigate the isomers of related compounds like benzotrifuroxan (B3051571), which can be considered an isomer of this compound. tandfonline.comresearchgate.net These computational methods help in understanding the relative stabilities of different isomeric forms. tandfonline.com The structural analysis of hexasubstituted benzenes often reveals specific preferred conformations, such as the alternating "ababab" arrangement of side-arms above and below the plane of the benzene ring. mdpi.com

Research Findings and Data

The synthesis of this compound presents significant chemical challenges. The direct and complete nitration of benzene to form hexanitrobenzene is considered practically impossible because the nitro groups are deactivating towards further electrophilic substitution. wikipedia.org A proposed synthesis for hexanitrobenzene during World War II involved a multi-step process starting from trinitrotoluene. wikipedia.org A more modern approach involves the oxidation of the amine group of pentanitroaniline. wikipedia.orgchemeurope.comgoogle.com

Detailed research has provided insights into the properties of related compounds. For instance, hexanitrobenzene is a high-density explosive with a reported density of 1.985 g/cm³ and a velocity of detonation of 9,340 m/s. chemeurope.com It is also noted to be sensitive to light. wikipedia.orgchemeurope.com

The structural classification of this compound places it as the most highly substituted aromatic nitroso compound. Its formal registration in chemical databases includes the Chemical Abstracts Service (CAS) number 15834-75-0.

Computational studies, such as Density Functional Theory (DFT), have been instrumental in exploring the properties and isomers of highly nitrated and nitrosated benzene derivatives. tandfonline.com These studies provide valuable information on the stability and electronic structure of such complex molecules. tandfonline.com

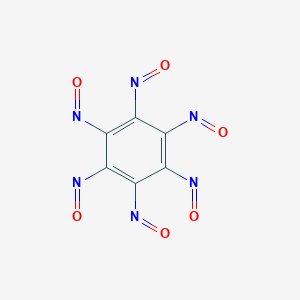

Structure

2D Structure

3D Structure

属性

CAS 编号 |

15834-75-0 |

|---|---|

分子式 |

C6N6O6 |

分子量 |

252.1 g/mol |

IUPAC 名称 |

1,2,3,4,5,6-hexanitrosobenzene |

InChI |

InChI=1S/C6N6O6/c13-7-1-2(8-14)4(10-16)6(12-18)5(11-17)3(1)9-15 |

InChI 键 |

QJORNKIPCDPSFY-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1N=O)N=O)N=O)N=O)N=O)N=O |

规范 SMILES |

C1(=C(C(=C(C(=C1N=O)N=O)N=O)N=O)N=O)N=O |

其他CAS编号 |

15834-75-0 |

同义词 |

hexanitrosobenzene |

产品来源 |

United States |

Advanced Spectroscopic and Crystallographic Characterization of Hexanitrosobenzene and Isomers

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has provided definitive evidence for the benzotrisfuroxan structure of the compound commonly referred to as "hexanitrosobenzene". rsc.orgrsc.org The analysis of vibrational modes and the application of selection rules for different point group symmetries allow for the systematic elimination of less probable structures. rsc.org

FTIR spectroscopy probes the vibrational modes of a molecule that induce a change in the dipole moment. bruker.com For the analysis of "this compound," IR spectra were measured on crystalline samples prepared as potassium bromide (KBr) discs. rsc.org Due to the compound's low solubility, obtaining solution-phase spectra was challenging. rsc.org

The observed IR spectrum is relatively simple, which contradicts structures with low symmetry that would exhibit a large number of IR-active bands. rsc.org Specifically, several highly symmetric potential structures, such as the planar hexanitroso-formulation (D₆ₕ symmetry), were ruled out because their selection rules would forbid any overlap (coincidences) between IR and Raman active bands, which is contrary to experimental findings. rsc.org The data strongly supports the benzotrisfuroxan configuration (structure II in the original research), which possesses D₃ₕ symmetry. rsc.org

Raman spectroscopy, which detects vibrational modes involving a change in polarizability, serves as a complementary technique to FTIR. endress.com The Raman spectrum for "this compound" was obtained from a powdered sample using a helium-neon laser source. rsc.org

Similar to the IR analysis, the Raman data helped to disqualify several potential molecular structures. The comparison between the Raman and IR spectra was crucial; structures with a center of inversion (such as D₆ₕ, C₆ₕ, and D₂ₕ) have mutually exclusive IR and Raman activities, meaning no vibrational mode should appear in both spectra. rsc.org The experimental data, however, showed some coincidences, thereby eliminating these highly symmetric structures and favoring the benzotrisfuroxan model. rsc.org

The combined vibrational spectroscopy data for benzotrisfuroxan is presented below.

| Infrared (KBr disc) ν (cm⁻¹) | Raman (powder) ν (cm⁻¹) | Assignment/Notes |

|---|---|---|

| 1641 (s) | 1639 (m) | Coincidence observed |

| 1604 (m) | 1599 (w) | Coincidence observed |

| 1537 (m) | - | IR active only |

| 1446 (s) | 1450 (m) | Coincidence observed |

| 1333 (m) | - | IR active only |

| 1159 (s) | - | IR active only |

| 1072 (s) | 1075 (s) | Coincidence observed |

| 998 (m) | - | IR active only |

| 898 (s) | - | IR active only |

| 818 (w) | 818 (vw) | Coincidence observed |

| - | 660 (s) | Raman active only |

| 560 (m) | 562 (s) | Coincidence observed |

| 490 (w) | - | IR active only |

| 435 (w) | 437 (w) | Coincidence observed |

Fourier-Transform Infrared (FTIR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of Related Compounds

Direct NMR analysis of this compound is hampered by its very low solubility. However, NMR studies on related C-nitroso compounds provide valuable insight into the electronic environment of the functional groups.

¹³C NMR spectroscopy of substituted nitrosobenzenes reveals significant changes in chemical shifts depending on the orientation of the nitroso group relative to the aromatic ring. cdnsciencepub.comcdnsciencepub.com The electronic character of the nitroso group, particularly the nitrogen lone pair of electrons, is considered fundamental to these effects. cdnsciencepub.com In studies of various substituted nitrosobenzenes, the chemical shifts of the ring carbons have been extensively reported. cdnsciencepub.com For hexanitrobenzene (B172732) itself, a single ¹³C NMR peak is reported at δ 138.7 ppm, which is consistent with a highly symmetrical structure, such as the proposed benzotrisfuroxan (D₃ₕ symmetry) or the hypothetical this compound (D₆ₕ symmetry). google.com

| Compound | Carbon Atom | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Nitrosobenzene (B162901) | C-NO | 166.0 |

| C-ortho | 123.8 | |

| C-meta | 129.4 | |

| C-para | 134.7 | |

| Hexanitrobenzene | Ring Carbons | 138.7 |

Solid-state ¹⁵N NMR spectroscopy is a powerful tool for investigating the bonding in nitrosoarene compounds. These compounds exhibit some of the largest known ¹⁵N chemical shift anisotropies (CSAs), a parameter that describes the orientation-dependence of the chemical shift. illinois.eduacs.org Studies on a range of nitrosoarene complexes show that the isotropic ¹⁵N chemical shifts span a very wide range, from approximately 171 to 802 ppm. illinois.edu This large variation is primarily dominated by the least shielded element of the shielding tensor, which is oriented near the N-O bond vector. illinois.edu The structural differences between monomeric and dimeric nitroso species lead to vastly different ¹⁵N shielding tensors; for example, the ¹⁵N CSA for monomeric p-[¹⁵N]nitroso-N,N-dimethylaniline is 1479 ppm, while for the nitrosobenzene dimer, it is only 285 ppm. acs.org

| Compound | Isotropic ¹⁵N Chemical Shift (δ, ppm) |

|---|---|

| [Fe(CO)₃([¹⁵N]nitrosobenzene)]₂ | 802 |

| PdCl₂([¹⁵N]nitrosobenzene)₂ | 542 |

| p-[¹⁵N]nitroso-N,N-dimethylaniline | 509 |

| SnCl₂(CH₃)₂ (p-[¹⁵N]nitroso-N,N-dimethylaniline)₂ | 241 |

| ZnCl₂(p-[¹⁵N]nitroso-N,N-dimethylaniline)₂ | 221 |

| p-[¹⁵N]nitroso-N,N-dimethylaniline hydrochloride monohydrate | 171 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

X-ray Photoelectron Spectroscopy (XPS) of Related this compound Isomers

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the elemental composition and chemical state of the atoms within a material. kratos.com An XPS study was conducted specifically to confirm the multiple-ring structure of benzotris[c]-2-oxyfurazan, the correct name for the isomer of "this compound". researchgate.net

The analysis revealed that the 1s electron energy peaks for carbon, nitrogen, and oxygen were each split into two distinct peaks of approximately equal intensity. researchgate.net This splitting provides strong evidence for the presence of two different chemical environments for each type of atom. This observation is consistent with the benzotisfuroxan structure, which contains two types of carbon atoms (three at the fusion of the five- and six-membered rings, and three bonded to an exocyclic oxygen), two types of nitrogen, and two types of oxygen. Conversely, a simple this compound structure (D₆ₕ) would be expected to show only a single peak for each element. researchgate.net

| Atom | Binding Energy Peak 1 (eV) | Binding Energy Peak 2 (eV) |

|---|---|---|

| Carbon (C 1s) | 285.6 | 287.5 |

| Nitrogen (N 1s) | 401.3 | 405.0 |

| Oxygen (O 1s) | 533.4 | 535.0 |

X-ray Diffraction Studies on this compound and Analogues

X-ray diffraction is a pivotal technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This method has been instrumental in determining the molecular and crystal structures of this compound and its structural analogues, providing critical insights into their conformation, intermolecular interactions, and packing, which in turn influence their chemical and physical properties.

Initial confusion regarding the true structure of the compound first synthesized as this compound was definitively resolved through crystallographic analysis. While the name suggests six nitroso groups on a benzene (B151609) ring, X-ray diffraction studies unequivocally proved that the compound exists as the tetracyclic isomer, benzotrifuroxan (B3051571). osti.gov This structural elucidation corrected early postulations and laid the foundation for understanding its unique characteristics. bibliotekanauki.plresearchgate.net

The crystal structure of benzotrifuroxan was determined to be in the orthorhombic system with the space group Pna2₁. wikipedia.org This finding was a significant step in characterizing this hydrogen-free molecule. osti.gov

A comparative analysis of the crystal structures of this compound analogues, such as Hexanitrobenzene (HNB) and 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), reveals how substituent changes dramatically alter molecular geometry and crystal packing.

Hexanitrobenzene (HNB) , an analogue where nitroso groups are replaced by nitro groups, exhibits a non-planar, propeller-like conformation. wikipedia.org The steric hindrance among the six bulky nitro groups forces them to rotate significantly out of the plane of the benzene ring. wikipedia.org This molecular geometry influences its crystal packing and properties.

In stark contrast, 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) adopts a notably planar molecular structure. acs.org This planarity is facilitated by strong intramolecular hydrogen bonds between the alternating amino and nitro groups. At ambient conditions, TATB crystallizes in a layered triclinic structure with the space group P-1. aip.orgaip.org These layers are held together by a robust two-dimensional network of intermolecular hydrogen bonds, a key factor in its remarkable stability. aip.orgrsc.org High-pressure X-ray diffraction studies have shown that TATB undergoes a phase transition to a monoclinic phase above 4 GPa. aip.org

Another analogue, 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) , has also been characterized using X-ray crystallography, which confirmed its detailed molecular structure and determined its experimental density to be 1.85 g/cm³. mdpi.comnih.gov

The crystallographic data for these compounds are summarized in the tables below, highlighting the structural diversity among these related molecules.

Table 1: Crystallographic Data for this compound (Benzotrifuroxan) and Analogues

| Compound Name | Formula | Crystal System | Space Group | Density (g/cm³) | Ref. |

| Benzotrifuroxan (this compound) | C₆N₆O₆ | Orthorhombic | Pna2₁ | - | wikipedia.org |

| Hexanitrobenzene (HNB) | C₆N₆O₁₂ | - | - | ~1.98 | wikipedia.orgnih.gov |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | C₆H₆N₆O₆ | Triclinic | P-1 | 1.938 | aip.orgbibliotekanauki.pl |

| 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) | C₈H₄N₄O₁₀ | - | - | 1.85 | mdpi.comnih.gov |

Data not available in the provided search results is indicated by "-".

Table 2: Unit Cell Parameters for 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) at Ambient Conditions

| Parameter | Value |

| a | 9.010 Å |

| b | 9.028 Å |

| c | 6.812 Å |

| α | 108.59° |

| β | 91.82° |

| γ | 119.97° |

Source: bibliotekanauki.pl

Theoretical and Computational Chemistry of Hexanitrosobenzene

Density Functional Theory (DFT) Investigations of Molecular Structure and Isomerism

Density Functional Theory (DFT) has been a pivotal tool in understanding the complex nature of hexanitrosobenzene and its various isomers. These studies have provided crucial insights into the energetic and structural properties of these molecules.

Energetic and Structural Properties of this compound Isomers

Computational studies using DFT, particularly at the B3LYP/6-31G(d) level, have been instrumental in investigating the isomers of this compound, including related structures like benzotrifuroxans, dinitrosobenzodifuroxans, and tetranitrosobenzomonofuroxans. researchgate.nettandfonline.com Through these calculations, it has been possible to determine the relative stabilities and quantum chemical properties of these isomers. researchgate.net

One significant finding is that the hexanitroso isomer of benzotrifuroxan (B3051571) possesses considerably higher energy than its tetracyclic counterpart, rendering it unstable. researchgate.net In a broader study of fourteen isomers of this compound, DFT-B3LYP calculations identified five stable isomers. researchgate.net Among these, the furazan (B8792606) structure, commonly known as benzotrifuroxan (BTF), was found to have the lowest energy. researchgate.net The geometries, frequencies, and thermodynamic functions of these five stable isomers have been calculated at the B3LYP/6-31G* level. researchgate.net For comparison, calculations on BTF were also performed using BLYP and MP2 levels with the same basis set. researchgate.net

It's important to note that "this compound" is often shown to exist in the more stable tetracyclic benzotrisfuroxan structure based on spectroscopic evidence. researchgate.net

Table 1: Stable Isomers of this compound Identified by DFT

| Isomer | Computational Level | Key Finding |

|---|---|---|

| Benzotrifuroxan (BTF) | B3LYP/6-31G* | Lowest energy isomer |

| Isomer 2 | B3LYP/6-31G* | Identified as a stable isomer |

| Isomer 10 | B3LYP/6-31G* | Identified as a stable isomer |

| Isomer 11 | B3LYP/6-31G* | Identified as a stable isomer |

| Isomer 12 | B3LYP/6-31G* | Identified as a stable isomer |

Analysis of Monoionic Forms

The monoionic forms of some this compound isomers have also been a subject of DFT investigations. researchgate.nettandfonline.com These studies are crucial for understanding the electron affinity and reactivity of these compounds. For instance, the electron affinity of benzotrifuroxan (BTF) in the gas phase at 298.15 K was predicted to be 185.52 kJ/mol. researchgate.net The analysis of monoionic forms provides insight into how the molecule behaves upon gaining an electron, which is a key aspect of its chemical character.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study the structure and stability of this compound and its isomers. dtic.milosti.gov These methods provide a high level of theoretical accuracy. dtic.mil

Studies at the Hartree-Fock (HF) level with a 6-31G* basis set have been used to investigate the molecular geometries and electronic structures of isomers of benzotrifuroxan (BTF). researchgate.net These calculations confirmed that the hexanitroso isomer has a much higher energy than the tetracyclic form and is unstable. researchgate.net For the stable tetracyclic structure, infrared frequencies were calculated and scaled, showing good agreement with experimental results. researchgate.net This data was then used to derive standard thermodynamic functions such as heat capacity, entropy, and enthalpy. researchgate.net

Reaction Energetics and Mechanistic Pathways using Computational Models

Computational models have been essential in exploring the reaction energetics and mechanistic pathways of this compound and its isomers. DFT calculations, for example, can be used to determine the activation energies for decomposition pathways. This is particularly useful for reconciling discrepancies in experimental data on thermal stability.

The isomerization of benzofuroxan (B160326), a related structure, is thought to proceed through ring opening and reclosure mechanisms, potentially involving a 1,2-dinitrosobenzene (B14168233) intermediate. researchgate.net DFT calculations at the B3LYP level with 6-31G(d) and 6-31G(d,p) basis sets have been used to propose mechanisms for this process and to investigate the stabilities and other quantum chemical properties of the involved isomers. researchgate.net

Charge Density and Electrostatic Potential Analysis

The analysis of charge density and electrostatic potential provides a detailed picture of the electronic distribution within a molecule, which is fundamental to understanding its reactivity and intermolecular interactions. mdpi.comresearchgate.net For hexanitrobenzene (B172732) (HNB), a related compound with six nitro groups, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to compute the electrostatic potential (ESP) on the isosurface of an electron density of 0.001 e/Bohr³. acs.org

These analyses reveal that the six strongly electron-withdrawing nitro groups in HNB significantly reduce the π-electron density on the benzene (B151609) ring, leading to a positive ESP region known as a π-hole. acs.org The twisting of the NO₂ groups and the exposure of the molecular frame at the molecular edge result in the alternate distribution of six negative and six positive ESP regions. acs.org This electronic structure is a key factor in its crystal packing. acs.org

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the properties of molecular solids. ru.nl For energetic materials like this compound, these interactions significantly influence crystal packing and sensitivity. dtic.mil

Hirshfeld surface analysis is a powerful tool for elucidating intermolecular interactions. acs.org In the case of hexanitrobenzene (HNB), this analysis reveals weak intra- and interlayer interactions. acs.org Symmetry-adapted perturbation theory (SAPT) has also been used to study the nature of intermolecular interactions in a series of energetic crystals, including HNB. dtic.mil This method allows for the decomposition of the total interaction energy into physically meaningful components such as electrostatic, dispersion, and induction. dtic.mil

A key difference between a compound like HNB and 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB) is the presence of hydrogen bonding. nih.gov HNB lacks hydrogen bond donors and therefore cannot form hydrogen bonds. nih.gov In contrast, TNTNB exhibits both intramolecular and intermolecular hydrogen bonds, which contribute to its higher chemical stability. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzotrifuroxan (BTF) |

| Dinitrosobenzodifuroxans |

| Tetranitrosobenzomonofuroxans |

| 1,2-dinitrosobenzene |

| Hexanitrobenzene (HNB) |

Charge-Transfer Complex Formation with Aromatic π-Donors

This compound, a highly electron-deficient aromatic system, readily forms charge-transfer (CT) complexes with electron-rich aromatic π-donors. nih.gov This phenomenon is driven by the electrostatic attraction between the electron-acceptor nature of this compound and the electron-donating capabilities of the partner molecule. wikipedia.org The formation of these complexes is a key feature of its chemistry, influencing its properties and potential applications. nih.gov

The interaction in these complexes involves a partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, this compound. mdpi.com This charge transfer results in the formation of a new, lower-energy electronic transition, which is often manifested as the appearance of a distinct color. umb.sk

Computational studies, often employing Density Functional Theory (DFT), are crucial for understanding the nature of these interactions. dtic.milresearchgate.net These methods allow for the calculation of interaction energies, the degree of charge transfer, and the geometries of the complexes. For instance, the strength of the interaction in CT complexes often correlates with the ionization potential of the electron donor; donors with lower ionization potentials form more stable complexes. wikipedia.org

A notable example of a π-donor that forms charge-transfer complexes is pyrene (B120774). rsc.org The interaction between pyrene and an acceptor can be studied to understand the stability and electronic properties of the resulting complex. mdpi.com Another well-studied class of π-donors are methylated benzenes, such as hexamethylbenzene. scielo.org.mxrsc.org The stability of the charge-transfer complexes formed between tetracyanoethylene (B109619) (TCNE), a strong acceptor, and various methylated benzenes has been shown to increase with the number of methyl groups on the benzene ring, which enhances its electron-donating ability. wikipedia.org

The formation and properties of these charge-transfer complexes can be summarized in the following table:

| Donor | Acceptor | Key Findings |

| Aromatic π-donors | This compound (Benzotrifuroxan) | Forms charge-transfer complexes. nih.gov |

| Pyrene | Methylviologen | The complex exhibits enhanced stability, which can be rationalized by the larger surface area of pyrene allowing for greater intermolecular interaction before dissociation. mdpi.com |

| Hexamethylbenzene | Chloranil | Forms a charge-transfer complex with parallel molecular planes. scielo.org.mx |

| Hexamethylbenzene | 1-substituted 3,5-dinitrobenzenes | Association constants were determined using NMR, showing a correlation with the Hammett σ constant of the substituent. rsc.org |

| Methylated Benzenes | Tetracyanoquinodimethane (TCNQ) | The formation of colored solutions indicates charge-transfer complex formation. umb.sk |

Analysis of Dinitroso and Polynitroso Intermolecular Interactions

The study of intermolecular interactions in dinitroso and polynitroso compounds, including this compound, is essential for understanding their solid-state structures and properties. researchgate.net These interactions can be varied and complex, ranging from van der Waals forces to more specific interactions involving the nitroso groups.

Computational modeling, particularly with DFT, allows for the investigation of how intermolecular interactions influence molecular properties. dtic.milresearchgate.net For example, in para-substituted nitrobenzene (B124822) derivatives, intermolecular interactions can cause the nitro group to twist out of the plane of the benzene ring, which in turn affects the aromaticity of the ring and the properties of the nitro group. mdpi.com

The intermolecular interactions in polynitroso compounds can be categorized and analyzed as follows:

| Interaction Type | Description | Significance |

| van der Waals Forces | Weak, non-specific attractions and repulsions between molecules. | Contribute significantly to the overall crystal packing and can influence sensitivity. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | In charge-transfer complexes, this often leads to stacked arrangements of donor and acceptor molecules. wikipedia.org |

| Nitroso Group Interactions | Specific interactions involving the N=O groups. | Can lead to dimerization, oligomerization, or polymerization, as seen in p-dinitrosobenzene. nih.govresearchgate.net |

| Electrostatic Interactions | Interactions between the permanent charge distributions of molecules. | The highly electron-deficient nature of the this compound ring leads to strong electrostatic interactions with electron-rich species. |

The analysis of these interactions is crucial for crystal engineering, where the goal is to design materials with specific properties by controlling the arrangement of molecules in the solid state. iosrjournals.org

Reactivity Patterns and Transformation Mechanisms of Hexanitrosobenzene

Intra- and Intermolecular Dimerization Processes of C-Nitroso Compounds

A defining characteristic of C-nitroso compounds is their tendency to exist in a monomer-dimer equilibrium. wikipedia.org Aromatic C-nitroso compounds, in particular, can reversibly dimerize to form azodioxy compounds, which can exist as Z- (cis) or E- (trans) stereoisomers. researchgate.netacs.org This dimerization process is crucial as it leads to a reservoir of "inactive" dimers whose chemical properties differ significantly from the reactive monomeric form. researchgate.net

The position of this equilibrium is influenced by several factors, including temperature, concentration, and the electronic nature of substituents on the aromatic ring. wikipedia.orgat.ua Monomeric nitrosoarenes are typically blue or green, while their dimers are often colorless or pale yellow. at.uamdpi.com This color difference allows for visual tracking of the equilibrium. In dilute solutions or at higher temperatures, the deep-green monomeric form is generally favored, whereas the dimeric form, often as the E-isomer, predominates in the solid state. wikipedia.orgresearchgate.net

The electronic effects of substituents play a critical role. Electron-donating groups, such as methoxy, can deactivate the nitroso function and favor the monomeric form by increasing the electron density on the nitroso group through resonance. at.uamdpi.com Conversely, electron-withdrawing groups enhance the reactivity of the nitroso group towards dimerization. acs.orgat.ua Given that hexanitrosobenzene possesses six strongly electron-withdrawing nitroso groups, it would be expected to have a profound tendency to exist in a dimeric or even polymeric state.

| Factor | Influence on Monomer-Dimer Equilibrium | Resulting Dominant Species | Citation |

| Temperature | Higher temperatures favor the monomer. | Monomer | wikipedia.org |

| Concentration | Dilute solutions favor the monomer. | Monomer | wikipedia.org |

| Physical State | Solid state generally favors the dimer. | Dimer (often E-isomer) | researchgate.net |

| Substituents | Electron-donating groups stabilize the monomer. | Monomer | at.uamdpi.com |

| Substituents | Electron-withdrawing groups promote dimerization. | Dimer | acs.orgat.ua |

Addition Reactions with Unsaturated Chemical Species

C-nitroso compounds are known to participate in addition reactions with various unsaturated chemical species. The nitroso group can act as a reactive center, mechanistically similar to a carbonyl group, and can undergo nucleophilic addition. at.ua One of the most well-established reactions is the addition of nitrosyl halides, such as nitrosyl chloride (NOCl), to alkenes, which serves as a useful method for synthesizing C-nitroso compounds. at.uanih.gov The rates of these additions can vary widely depending on the structure of the alkene. nih.gov

Nitroso compounds can also function as dienophiles in hetero-Diels-Alder reactions. wikipedia.org In these cycloadditions, the N=O double bond of the nitroso compound reacts with a conjugated diene to form a six-membered heterocyclic ring. This reactivity highlights the ability of the nitroso group to engage with π-systems.

Furthermore, addition reactions can occur with other species. For instance, nitrosobenzene (B162901) has been shown to insert into the ring of silaaziridines, leading to the formation of five-membered heterocyclic ring systems. researchgate.net The photoaddition of N-nitroso compounds to alkenes in acidified solvents has also been reported, proceeding through an electrophilic radical attack on the C=C bond. nih.gov

| Reaction Type | Reactant | Product Type | Citation |

| Addition of Nitrosyl Halides | Alkenes (e.g., propene, ethene) | α-Halo C-nitroso compounds | at.uanih.gov |

| Hetero-Diels-Alder | Conjugated Dienes | Six-membered N,O-heterocycles | wikipedia.org |

| Photoaddition | Alkenes (e.g., norbornene) | Adducts of the alkene and nitroso moiety | nih.gov |

| Ring Insertion | Silaaziridines | Five-membered heterocyclic rings | researchgate.net |

Ring Opening and Reclosure Dynamics in Isomeric Systems

The reactivity of C-nitroso compounds extends to dynamic transformations involving ring systems. While specific studies on this compound isomers are scarce, related compounds demonstrate notable ring opening and reclosure mechanisms. For example, certain thermal rearrangements involve the opening of a cyclic structure to form a nitroso compound. The rearrangement of o-nitrocyclopropylbenzene in the presence of strong acid at low temperatures yields o-nitrosopropiophenone, a process that involves the opening of the cyclopropane (B1198618) ring. nih.gov

In a different context, the reaction of silaaziridines with nitrosobenzene results in the insertion of the nitroso group into the Si-N bond of the three-membered ring, leading to a five-membered heterocyclic ring. researchgate.net This transformation represents a ring-expansion process driven by the reactivity of the nitroso group.

Thermal and Photochemical Reactivity Studies on Related C-Nitroso Compounds

The thermal and photochemical reactivity of C-nitroso compounds is a well-studied area, revealing pathways for bond cleavage and radical formation. A significant phenomenon is the photochromism observed in many aromatic nitroso dimers. at.ua Upon irradiation with UV light, particularly at cryogenic temperatures, the colorless or yellowish azodioxy dimers can undergo photodissociation, cleaving the N-N bond to form the intensely colored blue or green monomers. at.uamdpi.com This process can sometimes occur as a single-crystal-to-single-crystal transformation. mdpi.com The reaction is often reversible; warming the sample causes the monomers to re-dimerize back to the thermodynamically more stable dimer, and the color disappears. at.uamdpi.com

Thermally, C-nitroso compounds exhibit different reactivity. At elevated temperatures, azodioxy dimers can thermally cleave to produce monomeric nitroso compounds. rsc.org These monomers can then undergo further thermal homolysis of the C–NO bond to generate a carbon-centered radical and a nitric oxide (NO•) radical. at.uarsc.org This thermal generation of radicals allows these compounds to be used in subsequent reactions, such as the difunctionalization of styrenes. rsc.org The complementary nature of photochemical and thermal reactivity allows for selective C-NO bond cleavage under different conditions. rsc.org

| Condition | Process | Key Intermediate(s) | Outcome | Citation |

| Photochemical (UV light) | Photodissociation of dimer | Monomeric C-nitroso compound | Formation of colored monomers (photochromism) | at.uamdpi.com |

| Thermal | Reversible cleavage of dimer | Monomeric C-nitroso compound | Dimer-monomer equilibrium | rsc.org |

| Thermal (higher temp.) | Homolytic cleavage of C-NO bond | Carbon-centered radical, NO• radical | Radical formation for further synthesis | at.uarsc.org |

Applications of Hexanitrosobenzene in Fundamental Chemical Research

Contributions to the Understanding of Nitric Oxide Chemistry

The direct experimental contribution of hexanitrosobenzene to nitric oxide (NO) chemistry is limited; however, its structural relationship with the furoxan class of compounds provides a significant conceptual link. Furoxans, or 1,2,5-oxadiazole-N-oxides, are a well-established class of heterocyclic compounds capable of releasing nitric oxide, a critical signaling molecule in biology, typically through reactions with thiols. rsc.orgnih.gov Research into benzofuroxan (B160326) derivatives has explored their potential as nitric oxide-donor drugs. nih.gov Furthermore, specific fluorofuroxans have been identified as photoinduced nitric oxide donors. researchgate.net

This established NO-releasing capability of the furoxan ring system is highly relevant to this compound's stable isomer, benzotrifuroxan (B3051571), which is composed of three fused furoxan rings. This structure suggests that BTF could, under appropriate conditions, function as a source of nitric oxide, although this remains an area requiring further exploration.

The broader class of polynitroso compounds, of which this compound is the ultimate example for a benzene (B151609) system, is an area of emerging research interest. nih.govrsc.org There is a recognized need for new synthetic routes to polynitroso compounds for potential use in new materials. nih.gov Theoretical studies have proposed the synthesis of dinitrosoarenes through the interception of diradicals with a nitric oxide atmosphere, a concept that could theoretically be extended to this compound, though the practical challenges would be immense. The chemistry of dinitroso and polynitroso compounds is considered relatively unexplored, with their potential use as spin-trapping agents being a topic of considerable interest for future research. nih.gov

Advanced Chemical Synthesis and Material Design Principles for Novel Aromatic Systems

This compound and its chemistry provide significant insights into the principles of advanced synthesis and material design, particularly for highly substituted, electron-deficient aromatic systems.

The synthesis of this compound represents a formidable challenge in organic chemistry. The compound was first proposed in 1924 by O. Turek, but the isolated product is now understood to be its more stable tetracyclic isomer, benzotrifuroxan (BTF). wikipedia.org The extreme electronic deactivation of the benzene ring by multiple nitroso groups makes direct sequential nitrosation of benzene practically impossible.

Key synthetic routes and design principles emerging from the study of this compound and its relatives include:

Isomerization as a Synthetic Pathway : The most common route to the stable BTF structure involves the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene. wikipedia.orgresearchgate.net This highlights a key design principle where a less stable precursor is used to access a complex, highly strained target molecule via rearrangement.

A Model for Highly Substituted Systems : As the most substituted member of the aromatic nitroso class, this compound serves as a critical benchmark for theoretical models that predict the behavior of heavily substituted and sterically crowded aromatic systems.

Valence Tautomerism and Stability : The relationship between this compound and benzotrifuroxan is a classic case of valence isomerism. Computational studies using Density Functional Theory (DFT) have been employed to investigate the relative stabilities and electronic properties of various potential isomers, including dinitrosobenzodifuroxans and tetranitrosobenzomonofuroxans, which could be formed through ring-opening and reclosure mechanisms. researchgate.net This isomerism is a fundamental consideration in the design of related materials. researchgate.net

Electron-Deficient Aromatic Systems : The strong electron-withdrawing nature of the six nitroso groups renders the this compound ring highly electron-deficient. This characteristic is clearly demonstrated by its stable isomer, BTF, which is a chemically reactive material known to form stable charge-transfer complexes with electron-donating molecules like naphthalene (B1677914) and benzene. wikipedia.orgntis.govosti.gov

Polymerization of Nitroso Aromatics : A modern material design concept involves the polymerization of aromatic polynitroso compounds to create porous networks linked by azodioxy groups. researchgate.netnih.gov These materials are being investigated for applications such as gas adsorption. researchgate.netnih.gov While not yet applied to this compound itself, this principle showcases a potential pathway for designing novel functional polymers based on the fundamental reactivity of the nitroso group. mdpi.com

Table 1: Physicochemical Properties of Benzotrifuroxan (BTF)

| Property | Value |

| Chemical Formula | C₆N₆O₆ |

| Molar Mass | 252.102 g·mol⁻¹ |

| Appearance | Crystalline Solid |

| Melting Point | 195 °C |

| Molar Enthalpy of Formation | 606 kJ·mol⁻¹ |

| Enthalpy of Combustion | -2967 kJ·mol⁻¹ |

| Heat of Explosion | 5903 kJ·kg⁻¹ |

| Detonation Velocity | 8.61 km·s⁻¹ |

| Crystal System | Orthorhombic |

| Data sourced from Wikipedia. wikipedia.org |

Table 2: Comparison of Synthetic Strategies for Furoxan Systems

| Synthetic Method | Precursor Type | Applicability/Challenges for this compound/BTF |

| Thermal Degradation of Azides | ortho-nitroarylazide | Proven method for BTF synthesis from 1,3,5-triazido-2,4,6-trinitrobenzene. wikipedia.orgresearchgate.net |

| Oxidation of ortho-Nitroarylamines | ortho-nitroarylamine | A standard method for simple benzofuroxans, but synthesis of a hexa-substituted precursor would be complex. researchgate.net |

| Oxidation of Dioximes | Benzoquinone dioxime | Used for simple dinitrosobenzenes; a hypothetical hexaoximinobenzene precursor is unreported and likely sterically implausible. |

| Diradical Trapping with NO | Polyalkyne (e.g., 1,3,5-hexatriyne) | A theoretical proposal; practical application is limited by the extreme reactivity of polyalkynes and the need for high-pressure NO. |

常见问题

Basic Research Questions

Q. What experimental techniques are used to confirm the tetracyclic benzotrisfuroxan structure of hexanitrosobenzene?

- Methodological Answer : Infrared (IR) and Raman spectroscopy are critical for structural elucidation. IR spectroscopy identifies nitroso (N=O) stretching vibrations (~1500–1600 cm⁻¹), while Raman spectroscopy detects symmetric vibrational modes. X-ray crystallography may further resolve bond angles and ring conformations. These techniques collectively confirm the benzotrisfuroxan configuration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use explosion-proof equipment and avoid friction or impact. Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves and safety goggles. Emergency showers/eye wash stations must be accessible. Contaminated clothing should be removed immediately and laundered by trained personnel, as per protocols for nitroso compounds .

Q. How do reaction conditions influence the synthesis of this compound?

- Methodological Answer : Synthesis typically involves nitrosation of benzene derivatives under controlled acidity and temperature. For example, using HNO₂ or NOBF₄ in anhydrous solvents like acetic acid. Yield and purity depend on stoichiometric ratios, reaction time, and quenching methods. Impurities from incomplete nitrosation can be minimized via recrystallization in non-polar solvents .

Advanced Research Questions

Q. How can computational models reconcile discrepancies in this compound’s thermal stability data?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for decomposition pathways. For instance, discrepancies in Arrhenius parameters (e.g., from thermogravimetric analysis vs. differential scanning calorimetry) can be resolved by modeling solvent effects or crystal lattice interactions. Compare computed vibrational spectra with experimental IR/Raman data to validate models .

Q. What mixed-methods approaches address contradictions in this compound’s explosive properties?

- Methodological Answer : Combine quantitative methods (e.g., velocity of detonation measurements) with qualitative analysis (e.g., electron microscopy of post-detonation residues). For example, if detonation velocity conflicts with theoretical predictions, use high-speed photography and pressure sensors to capture real-time behavior, then cross-validate with molecular dynamics simulations .

Q. How does the crystalline lattice of this compound affect its sensitivity to external stimuli?

- Methodological Answer : X-ray diffraction and Hirshfeld surface analysis reveal intermolecular interactions (e.g., van der Waals forces) that influence sensitivity. Compare with analogs like hexanitroazobenzene (HNAB): tighter packing increases friction sensitivity, while hydrogen-bonding networks may stabilize the lattice. Correlate structural data with impact test results (e.g., BAM fallhammer) .

Q. What strategies optimize the detection of this compound degradation products in environmental samples?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling to track nitroso-to-amine reduction products. For soil/water samples, employ solid-phase extraction (SPE) and compare against spiked calibration standards. Address matrix effects via standard addition methods, as outlined in EPA protocols for nitroaromatics .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。